molecular formula C9H10O3 B1310254 3-(2-Hydroxyethoxy)benzaldehyde CAS No. 60345-97-3

3-(2-Hydroxyethoxy)benzaldehyde

Cat. No. B1310254
CAS RN: 60345-97-3
M. Wt: 166.17 g/mol
InChI Key: LIUCHRXQRHVSJI-UHFFFAOYSA-N
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Patent
US05378718

Procedure details

1.42 g of sodium were dissolved in 200 ml of ethanol. 7.5 g of 3-hydroxybenzaldehyde and 10.5 g of bromoethanol were added and the resulting solution was refluxed for 5 hours. The solution was purified by column chromatography (silica, CH2Cl2).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[OH:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].Br[CH:12]([OH:14])[CH3:13]>C(O)C>[OH:14][CH2:12][CH2:13][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7] |^1:0|

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
10.5 g
Type
reactant
Smiles
BrC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solution was purified by column chromatography (silica, CH2Cl2)

Outcomes

Product
Name
Type
Smiles
OCCOC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.